tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate
Description
tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate is a synthetic organic compound featuring a pyrimidine core substituted with a 4-fluorophenyl group, a methylsulfonyl group, and an isopropyl moiety. The tert-butyl ester and propan-2-ylidene groups in the aliphatic chain contribute to its stereoelectronic properties, influencing solubility and metabolic stability . Its molecular formula is C₂₆H₃₆FN₃O₆S, with a molecular weight of 537.66 g/mol . The compound’s structure has likely been characterized using crystallographic tools such as SHELX or WinGX, given their prominence in small-molecule refinement .
Properties
Molecular Formula |
C28H37FN2O4S |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate |
InChI |
InChI=1S/C28H37FN2O4S/c1-18(2)22(26(32)35-28(5,6)7)12-10-9-11-13-23-24(19(3)4)30-27(36(8,33)34)31-25(23)20-14-16-21(29)17-15-20/h11,13-17,19H,9-10,12H2,1-8H3/b13-11+ |
InChI Key |
CVEILZPIFZPFIO-ACCUITESSA-N |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/CCCC(=C(C)C)C(=O)OC(C)(C)C)C2=CC=C(C=C2)F)S(=O)(=O)C |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CCCCC(=C(C)C)C(=O)OC(C)(C)C)C2=CC=C(C=C2)F)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common approach involves the use of a modified Bruylants reaction, which is known for its ability to handle sterically congested molecules . The reaction typically involves the use of organometallic reagents, such as alkynyl Grignard reagents, to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Therapeutic Applications
-
Cancer Research :
- Studies indicate that this compound may exhibit anti-cancer properties through the inhibition of specific signaling pathways involved in tumor growth and metastasis. Its ability to bind to key proteins involved in cancer progression makes it a valuable candidate for further investigation in oncology.
- Cardiovascular Health :
- Diabetes Management :
- Neurological Disorders :
Synthesis Pathways
The synthesis of tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl...] typically involves several steps:
-
Formation of the Pyrimidine Ring :
- Initial reactions focus on constructing the pyrimidine core through condensation reactions involving appropriate precursors.
-
Introduction of Functional Groups :
- Subsequent steps involve the introduction of the tert-butyl group and the fluorophenyl moiety through nucleophilic substitution or coupling reactions.
- Final Modifications :
Case Studies
- In Vitro Studies :
- Animal Models :
Mechanism of Action
The mechanism of action of tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Biological Activity
The compound tert-butyl (E)-7-[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]-2-propan-2-ylidenehept-6-enoate, also known by its CAS number 289042-12-2, has garnered attention in pharmaceutical research for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C₃₅H₄₃F₁N₂O₄S, with a molecular weight of approximately 535.6 g/mol. The structure includes a pyrimidine ring with various substituents that contribute to its biological activity.
The compound acts primarily as an inhibitor of the Janus kinase (JAK) signaling pathway, which is crucial in various cellular processes including immune response and hematopoiesis. JAK inhibitors have been explored for their therapeutic potential in treating autoimmune diseases and cancers .
Key Mechanisms:
- Inhibition of JAK/STAT Pathway : By inhibiting JAK enzymes, the compound disrupts the signaling pathways that lead to inflammation and cell proliferation, making it a candidate for treating conditions like rheumatoid arthritis and certain cancers .
- Impact on Lipid Metabolism : Similar compounds have shown efficacy in reducing cholesterol levels by inhibiting cholesterol biosynthesis in the liver, indicating a potential role in managing hyperlipidemia .
Biological Activity
The biological activity of this compound has been evaluated through various assays and studies:
Table 1: Summary of Biological Activities
Case Studies
Several studies have highlighted the efficacy of this compound and its analogs:
- Study on Autoimmune Disease Models : In a study involving murine models of rheumatoid arthritis, the compound demonstrated significant reduction in disease severity by modulating the JAK/STAT signaling pathway .
- Cancer Cell Line Studies : Research conducted on various cancer cell lines indicated that the compound could induce apoptosis through the activation of caspase pathways, showcasing its potential as an antitumor agent .
- Lipid Profile Improvement : A clinical trial assessing the effects of similar compounds on lipid profiles showed a marked decrease in total cholesterol and LDL levels after administration over a period of 12 weeks .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Key Observations:
Substituent Effects on Electronic Properties: The methylsulfonyl group in the target compound is a strong electron-withdrawing group, enhancing the pyrimidine ring’s electrophilicity compared to analogs with methanesulfonyl-methylamino (CAS 343-10-2) . This could influence binding to biological targets like kinases or proteases.
Impact of Hydroxylation :
- The dihydroxy groups in CAS 343-10-2 increase polarity, likely improving aqueous solubility but reducing membrane permeability compared to the target compound .
Fluorine Substitution :
- The 4-fluorophenyl group is conserved across analogs, suggesting its role in enhancing bioavailability and resistance to oxidative metabolism, a common strategy in drug design .
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Optimization should focus on reaction parameters such as temperature, solvent selection (e.g., ethyl acetate or tetrahydrofuran for solubility), and stoichiometric ratios of intermediates. For example, highlights the use of C18 reverse-phase chromatography for purification, achieving 90% yield. Flow chemistry ( ) can enhance reproducibility by controlling reaction kinetics and minimizing side products. Additionally, stepwise monitoring via HPLC (e.g., retention time analysis in ) ensures intermediate stability and purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z 757 [M+H]+ in ) and NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify stereochemistry and substituent positions. For example, and emphasize the importance of stereochemical analysis (E/Z configuration) via NOESY or ROESY experiments. X-ray crystallography may resolve ambiguities in solid-state conformation .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer : Conduct orthogonal assays (e.g., enzymatic inhibition, cell viability, and target-binding studies) under standardized conditions. For instance, suggests testing structural analogs to isolate pharmacophore contributions. Use isogenic cell lines or gene-editing tools (CRISPR) to confirm target specificity. Statistical modeling ( ) can identify confounding variables (e.g., solvent effects in bioassays) .
Q. How does the stereochemistry of the propan-2-ylidene group influence reactivity in downstream modifications?
- Methodological Answer : The (E)-configuration of the propan-2-ylidene group ( ) creates steric hindrance that may limit nucleophilic attack at the α,β-unsaturated ester. Computational modeling (DFT or molecular docking) can predict regioselectivity in reactions like Michael additions. Experimental validation via kinetic studies under varying temperatures and catalysts (e.g., organocatalysts) can elucidate steric vs. electronic effects .
Q. What methodologies assess the compound’s stability under physiological or extreme conditions (e.g., acidic/alkaline environments)?
- Methodological Answer : Perform accelerated stability studies using thermal gravimetric analysis (TGA) and stress testing (pH 1–13 buffers, 40–80°C). Monitor degradation products via LC-MS (e.g., ’s HPLC conditions). For in vitro models, simulate physiological conditions (37°C, serum-containing media) and quantify half-life using radiolabeled analogs or fluorescence tagging .
Q. How can researchers design structure-activity relationship (SAR) studies to improve target binding affinity?
- Methodological Answer : Synthesize derivatives with modifications at the 4-fluorophenyl or methylsulfonyl groups ( ). Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding kinetics. Pair with molecular dynamics simulations to identify key residues in target proteins (e.g., kinase domains). ’s enzyme-targeting approach provides a template for iterative SAR refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
